N,N'-Bis(1-methylheptyl)-p-phenylenediamine N,N'-Bis(1-methylheptyl)-p-phenylenediamine
Brand Name: Vulcanchem
CAS No.: 28633-36-5
VCID: VC13308286
InChI: InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
SMILES: CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC
Molecular Formula: C22H40N2
Molecular Weight: 332.6 g/mol

N,N'-Bis(1-methylheptyl)-p-phenylenediamine

CAS No.: 28633-36-5

Cat. No.: VC13308286

Molecular Formula: C22H40N2

Molecular Weight: 332.6 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis(1-methylheptyl)-p-phenylenediamine - 28633-36-5

Specification

CAS No. 28633-36-5
Molecular Formula C22H40N2
Molecular Weight 332.6 g/mol
IUPAC Name 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine
Standard InChI InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
Standard InChI Key APTGHASZJUAUCP-UHFFFAOYSA-N
SMILES CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC
Canonical SMILES CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC
Boiling Point 190 °C (40 Pa)
Colorform White solid

Introduction

Structural and Molecular Characteristics

N,N'-Bis(1-methylheptyl)-p-phenylenediamine features a symmetrical structure with two 1-methylheptyl groups bonded to the nitrogen atoms of the p-phenylenediamine backbone. The IUPAC name, 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine, underscores its substitution pattern. Key structural identifiers include:

  • SMILES: CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC

  • InChIKey: APTGHASZJUAUCP-UHFFFAOYSA-N

  • Boiling Point: 190°C at 40 Pa.

The compound’s crystallinity and white solid appearance at room temperature are attributed to its alkyl chain packing and hydrogen-bonding capabilities.

Synthesis Methods

Nucleophilic Substitution

The primary synthesis route involves reacting p-phenylenediamine with 1-methylheptyl halides (e.g., bromides or chlorides) under alkaline conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enabling nucleophilic attack on the alkyl halide. Optimized parameters include:

ParameterCondition
Temperature80–120°C
SolventPolar aprotic (e.g., DMF, THF)
Reaction Time12–24 hours
Yield60–75% after purification .

Physicochemical Properties

The compound’s properties are critical for its industrial applicability:

PropertyValue
Melting PointNot reported (likely <25°C)
Density~0.91 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in hydrocarbons .

Its lipophilicity, conferred by the branched alkyl chains, enhances compatibility with polymeric matrices, making it suitable for rubber formulations .

Industrial and Research Applications

Antioxidant and Antiozonant

N,N'-Bis(1-methylheptyl)-p-phenylenediamine functions as a radical scavenger, inhibiting oxidative degradation in elastomers. In tire manufacturing, it mitigates ozone-induced cracking by reacting with ozone at the rubber surface, forming a protective layer . Comparative studies show superior performance to N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in high-temperature environments .

Polymer Stabilization

The compound suppresses unwanted crosslinking during rubber vulcanization, acting as a gel inhibitor. Its mechanism involves quenching sulfur radicals, thereby preserving polymer flexibility .

Comparison with Analogous Compounds

The 1-methylheptyl substituents confer distinct advantages over shorter-chain derivatives:

CompoundAlkyl ChainThermal StabilityOzone Resistance
N,N'-Bis(1-methylheptyl)-p-PDAC₈H₁₇HighExcellent
6PPDC₆H₁₃ModerateGood
N-Cyclohexyl-N'-phenyl-PDACyclohexylLowModerate .

The extended alkyl chains in N,N'-Bis(1-methylheptyl)-p-phenylenediamine enhance steric hindrance, reducing oxidative side reactions .

Future Directions

Research gaps include ecotoxicological profiling and biodegradability studies. Advances in green chemistry could yield solvent-free synthesis routes, minimizing waste generation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator